![molecular formula C19H15ClN2O2S B4006887 N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4006887.png)
N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide, also known as CPPTA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound belongs to the class of thioacetamides and is known for its unique properties that make it useful in a variety of research applications.
Scientific Research Applications
Conformational Analysis in Drug Development
The study by Costello et al. (1991) describes the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including derivatives with chlorophenoxy phenyl substituents, as opioid kappa agonists. Through conformational analysis, it was found that compounds capable of adopting specific energy minima showed potent agonist properties, contributing to the development of novel opioid analgesics with significant potential for pain management (Costello et al., 1991).
Anticancer Drug Development
Sharma et al. (2018) explored the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer activity. The study utilized in silico modeling targeting the VEGFr receptor, indicating potential applications in cancer treatment through targeted drug design (Sharma et al., 2018).
Synthesis and Characterization of Pesticide Derivatives
Research by Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction. These compounds, including derivatives with chlorophenoxy groups, are investigated for their potential as pesticides, highlighting their significance in agricultural applications (Olszewska et al., 2011).
Chemical Synthesis and Characterization
Jian-wei (2009) reported the synthesis of N-Phenyl-2,2-di(4-chlorophenoxy)acetamide, detailing the optimization of reaction conditions and characterization of the compound. This research contributes to the field of synthetic chemistry, providing insights into the synthesis and potential applications of chlorophenoxy acetamide derivatives (Jian-wei, 2009).
properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-pyridin-2-ylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-14-4-8-16(9-5-14)24-17-10-6-15(7-11-17)22-18(23)13-25-19-3-1-2-12-21-19/h1-12H,13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCHRBEIXCYHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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